molecular formula C20H23NO B6169681 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide CAS No. 2416243-65-5

4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B6169681
CAS No.: 2416243-65-5
M. Wt: 293.4
InChI Key:
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Description

4-Methyl-N-(naphthalen-2-yl)bicyclo[222]octane-1-carboxamide is a complex organic compound characterized by its bicyclic structure and the presence of a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, such as a diene, under controlled conditions. The naphthalene moiety can be introduced through a subsequent reaction with naphthalen-2-ylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology has explored the potential of this compound as a ligand for various receptors. Its interaction with biological targets can provide insights into molecular recognition processes.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs.

Industry: The compound's unique properties make it useful in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in industrial applications.

Mechanism of Action

The mechanism by which 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Naphthalen-2-ylamine

  • 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness: 4-Methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide stands out due to its combination of a bicyclic core and a naphthalene group, which provides unique chemical and biological properties compared to its simpler analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

CAS No.

2416243-65-5

Molecular Formula

C20H23NO

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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